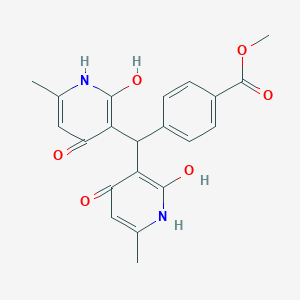![molecular formula C21H23ClN2O3 B368180 N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide CAS No. 1008690-48-9](/img/structure/B368180.png)
N-{1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is typically called “2-(4-chlorophenoxy)-N-(3-ethoxypropyl)propanamide”. It contains a total of 39 atoms, consisting of 20 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . As for the chemical bonds and functional groups, a total of 39 bonds comprising 19 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 ether (aromatic) exist within the chemical structure .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a chlorophenoxy group attached to a propyl chain, which is further connected to an indole structure with two methyl groups and an acetamide group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 285.7665 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Aplicaciones Científicas De Investigación
Potential Pesticides
- Powder Diffraction Studies : Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to the compound , suggests potential applications as pesticides. These derivatives have been characterized by X-ray powder diffraction, providing new data that could be valuable for the development of agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2009).
Structural and Molecular Studies
Crystal Structure Analysis : Studies have revealed intricate details about the molecular structure of related compounds through crystallography. This includes insights into the orientation of various groups within the molecule and how they contribute to its overall properties (Helliwell, Baradarani, Alyari, Afghan, & Joule, 2011).
Design and Synthesis for Anti-inflammatory Drugs : The design-based synthesis and molecular docking analysis of an indole acetamide derivative have shown promise for anti-inflammatory drug development. This process involves a targeted approach towards inhibiting cyclooxygenase domains, underscoring the therapeutic potential of such compounds (Al-Ostoot, Geetha, Mohammed, Akhileshwari, Sridhar, & Khanum, 2020).
Antimicrobial and Antioxidant Applications
Antimicrobial Activity : Some novel 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, closely related to the chemical of interest, have demonstrated promising antibacterial and antifungal activities. This suggests potential applications in combating pathogenic microorganisms (Debnath & Ganguly, 2015).
Antioxidant Properties : The synthesis and evaluation of antioxidant properties of certain derivatives indicate considerable activity, highlighting their potential as new antioxidant agents. This is particularly relevant for compounds with substituted phenyl rings, which show remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenoxy)propyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13-11-14(2)20-18(12-13)19(23-15(3)25)21(26)24(20)9-4-10-27-17-7-5-16(22)6-8-17/h5-8,11-12,19H,4,9-10H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCDMDHLPWYYFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)Cl)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B368101.png)
![(2-Fluorophenyl){3-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B368103.png)
![{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368104.png)
![(1-(4-(4-ethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B368106.png)
![1-{1-[2-(2-Chlorophenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368109.png)
![1-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B368111.png)
![ethyl 4-(3-methyl-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368131.png)
![ethyl 4-(4-(3-methoxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368137.png)
![Ethyl 4-[4-(2-fluorophenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate](/img/structure/B368139.png)
![ethyl 4-(4-(4-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368140.png)
![ethyl 4-(3-methyl-6-oxo-4-(2-pyridinyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368141.png)
![ethyl 4-(4-(4-hydroxyphenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368144.png)
![ethyl 4-(4-(3-fluorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B368145.png)
